Gly-gly-ile

説明

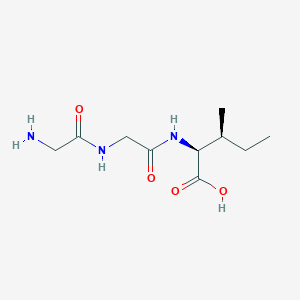

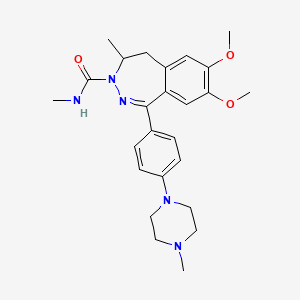

“Gly-gly-ile” is a tripeptide composed of glycine, glycine, and L-isoleucine residues joined in sequence . It has a role as a metabolite .

Synthesis Analysis

The synthesis of peptides like “Gly-gly-ile” can be achieved through various methods. One approach involves the use of peptide synthesis, where amino acids are linked in a specific sequence . Another method involves N-terminal acylation of peptides with a Gly-His tag sequence .Molecular Structure Analysis

The molecular structure of “Gly-gly-ile” is represented by the formula C10H19N3O4 . The peptide-based hydrogels are ideal templates for the deposition of hydroxyapatite crystals, which can mimic the extracellular matrix .Chemical Reactions Analysis

The chemical reactions involving “Gly-gly-ile” can include N-terminal acylation, where functional groups are introduced . Another reaction involves peptide sequencing by Edman degradation, where one amino acid at a time is cleaved from an end of the peptide chain .Physical And Chemical Properties Analysis

“Gly-gly-ile” has a molecular weight of 245.28 g/mol . It is a compound with the formula C10H19N3O4 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

1. Nutritional and Metabolic Studies in Animals

In a study by Oliveira et al. (2014), the effects of crude glycerin (Gly) added to nursery pig diets were examined. This research focused on nutrient digestibility, metabolic status, intestinal morphology, and cytokine expression. It was found that while the addition of Gly did not significantly alter nutrient digestibility or plasma metabolites, it did increase urinary glycerol levels. This suggests that Gly influences metabolic pathways in pigs, although its impact on intestinal cell structure and cytokine expression was minimal (Oliveira et al., 2014).

2. Obesity and Metabolic Dysfunction

Research by Jiang et al. (2015) investigated glycine-β-muricholic acid (Gly-MCA) and its role in regulating metabolism in mouse models of obesity. They found that Gly-MCA, a high-affinity FXR inhibitor, improved metabolic parameters, suggesting potential applications in treating metabolic disorders (Jiang et al., 2015).

3. Amino Acid Metabolism and Insulin Action

A study by Thalacker-Mercer et al. (2014) explored the relationships between serum amino acids and insulin action. They found that glycine (Gly) had a strong positive correlation with glucose disposal rate, highlighting its significance in glucose metabolism and potential implications for dietary interventions in insulin resistance conditions (Thalacker-Mercer et al., 2014).

4. Structural and Conformational Studies

Tamburro et al. (2009) conducted experimental and theoretical studies on polytripeptides poly(Gly-Pro-Ile) and poly(Gly-Ile-Pro) to understand their conformations. They found significant differences in the conformational behaviors of these polytripeptides, which has implications for understanding the structure-function relationship in polypeptides (Tamburro et al., 2009).

5. Immune Responses and Intestinal Health

Jiang et al. (2009) investigated the effects of dietary glycyl-glutamine (Gly-Gln) on piglets, particularly focusing on growth performance and immune response. The study revealed that Gly-Gln supplementation could enhance growth and improve intestinal health, suggesting its potential application in animal nutrition (Jiang et al., 2009).

作用機序

Target of Action

Gly-Gly-Ile is a tripeptide composed of glycine, glycine, and isoleucine For instance, a peptide with a similar structure, Gly-Tyr-Gly-Ile, was found to interact with the active-site cleft of CysK, a cysteine biosynthetic enzyme .

Mode of Action

For example, the peptide Gly-Tyr-Gly-Ile inserts its C-terminal tail into the active-site cleft of CysK to anchor the interaction . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

For instance, peptides containing Gly-Gly pairs have been found to exhibit antimicrobial activity, potentially affecting the PI3K/Akt/mTOR and NF-κB signaling pathways .

Pharmacokinetics

For instance, the peptides Gly-Pro-Hyp, Pro-Hyp, and Gly-Pro have been reported to have systemic exposure following administration of collagen hydrolysates . The individual peptide pharmacokinetics remain unknown .

Result of Action

For example, the peptide Gly-Pro-Gly-Pro-Glu-Leu has been found to exhibit antioxidant activity .

将来の方向性

Peptides like “Gly-gly-ile” have potential applications in various fields. For instance, peptide-based hydrogels enhance hard tissue repair and regeneration compared to conventional methods . Furthermore, the development of highly selective peptide linkers using unnatural amino acids is a promising future direction .

特性

IUPAC Name |

(2S,3S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPXVJIDADUOQB-RCOVLWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427242 | |

| Record name | GLY-GLY-ILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gly-gly-ile | |

CAS RN |

69292-40-6 | |

| Record name | GLY-GLY-ILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)